N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications
Drug Disposition and Metabolism
The scientific research surrounding N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride encompasses studies on its disposition and metabolism within the human body. For example, a study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist related to this compound, was conducted. It aimed to understand the drug's elimination process, which occurs primarily via feces, and its metabolism, involving oxidation and rearrangement processes leading to various metabolites. This research is crucial for developing new treatments for insomnia, highlighting the compound's significance in pharmaceutical research (Renzulli et al., 2011).
Pharmacokinetics in Various Species
Another aspect of scientific research on this compound involves its pharmacokinetics across different species. Studies have been conducted to compare how various species, including humans, metabolize and respond to similar compounds. These studies are foundational for understanding the safety and efficacy of drugs before they are approved for use in humans, ensuring that treatments are both effective and safe for consumption (Higuchi & Shiobara, 1980).
DNA-Intercalating Drug Research
Research into N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), closely related to the chemical , has explored its potential as a new DNA-intercalating drug with a dual mode of cytotoxic action. Clinical trials aimed at evaluating the safety and efficacy of DACA for treating solid tumors demonstrate the compound's potential in cancer therapy. Understanding the drug's pharmacodynamics and its effects on patients is crucial for developing new cancer treatments (McCrystal et al., 1999).
Metabolism in Cancer Patients
Further research on the metabolism of DACA in cancer patients undergoing phase I clinical trials has provided insights into the major biotransformation reactions the compound undergoes in humans. Identifying major and minor metabolites and understanding their excretion patterns are vital for optimizing the therapeutic use of such compounds in cancer treatment. This research supports the development of more effective and less toxic chemotherapeutic agents (Schofield et al., 1999).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-14-12-15(2)19-18(13-14)28-21(22-19)24(11-10-23(3)4)20(25)16-6-8-17(9-7-16)29(5,26)27;/h6-9,12-13H,10-11H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNQJWDDVSLQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.